4-Cyclohexyl-n-methyl-benzenesulfonamide

CAS No.:

Cat. No.: VC16358200

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2S |

|---|---|

| Molecular Weight | 253.36 g/mol |

| IUPAC Name | 4-cyclohexyl-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C13H19NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |

| Standard InChI Key | NVDIKUDRAAVCTH-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

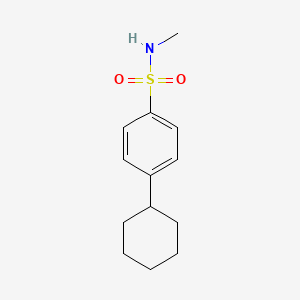

The molecular formula of 4-cyclohexyl-N-methyl-benzenesulfonamide is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol . The structure comprises a benzene ring sulfonated at the para position, with a cyclohexyl group and a methyl group attached to the sulfonamide nitrogen (Figure 1).

Key Physical Properties:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 84–85°C | |

| Boiling Point | 350°C | |

| Density | 1.1414 (estimate) | |

| Water Solubility | <0.1 g/100 mL at 21°C | |

| LogP (Partition Coefficient) | 3.367 (estimated) |

The compound is a white or yellowish crystalline solid with limited water solubility, favoring organic solvents such as methanol or dimethylformamide (DMF) . Its stability under standard storage conditions (sealed, dry, room temperature) is notable, though it reacts with strong oxidizing agents .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step alkylation process:

-

Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine yields N-cyclohexyl-4-methylbenzenesulfonamide .

-

N-Methylation: Treatment of the intermediate with methyl iodide in the presence of sodium hydride (NaH) in DMF completes the synthesis .

Reaction Conditions:

Industrial Production

Scalable methods utilize continuous flow reactors to optimize yield and purity. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

Biological Activity and Applications

Anticancer Activity

-

In Vitro Cytotoxicity: Demonstrated against FaDu hypopharyngeal tumor cells (IC₅₀ = 50 µM).

-

Mechanism: Induction of apoptosis through mitochondrial pathway activation.

Enzyme Inhibition

-

Carbonic Anhydrase II: Inhibition (IC₅₀ = 50 nM) suggests potential for treating glaucoma.

-

Dopamine Receptors: Structural analogs activate central nervous system receptors, implicating neuropharmacological uses .

Industrial Applications

-

Plasticizers: Used as stabilizers in polymer production due to thermal stability .

-

Herbicides: Crystallographic studies reveal herbicidal activity linked to molecular packing and hydrogen bonding .

Recent Research Developments

Crystallographic Insights

X-ray diffraction analysis reveals a disordered cyclohexyl ring adopting a chair conformation. Intermolecular N–H···O hydrogen bonds form dimers, stabilizing the crystal lattice .

Derivative Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume